N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methylphenyl)-3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-8-3-5-11-19(16)22-25-21(29-26-22)14-18-10-7-13-27(15-18)23(28)24-20-12-6-4-9-17(20)2/h3-6,8-9,11-12,18H,7,10,13-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKRHEUYMFQGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound that integrates a piperidine moiety with an oxadiazole structure. This combination has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by oxadiazole derivatives. The 1,2,4-oxadiazole ring is particularly noted for its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acid derivatives. The piperidine moiety is then coupled with the oxadiazole intermediate under controlled conditions. This multi-step synthesis often requires specific catalysts and reaction conditions to optimize yield and purity .
Antimicrobial Activity
Research indicates that 1,2,4-oxadiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds containing this scaffold exhibit inhibitory effects against various strains of bacteria and fungi. Specifically, derivatives have been tested against Mycobacterium tuberculosis, demonstrating potent activity with minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3a | Mycobacterium tuberculosis | 0.5 |
| 4a | Mycobacterium tuberculosis | 0.045 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The oxadiazole moiety contributes to the inhibition of tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation significantly .
Anti-inflammatory Activity
Compounds containing the oxadiazole structure also exhibit anti-inflammatory properties. They have been found to inhibit cyclooxygenases (COX-1 and COX-2), which are key enzymes involved in the inflammatory process. This activity suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
A notable study by Shruthi et al. (2019) explored the structure-activity relationship (SAR) of oxadiazole derivatives linked to quinoline scaffolds. Their findings indicated that modifications to the oxadiazole ring significantly affected biological activity against drug-resistant strains of Mycobacterium tuberculosis. The study emphasized the importance of substituents on both the oxadiazole and piperidine rings in enhancing antimicrobial efficacy .
Another relevant investigation by Desai et al. (2016) focused on the design of 1,2,4-oxadiazole derivatives based on known anti-TB drugs. The synthesized compounds were evaluated for their MIC against Mtb strains, revealing promising results that warrant further exploration into their therapeutic potential .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. The incorporation of the oxadiazole ring in N-(o-tolyl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide may enhance its ability to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in various cancer cell lines, making this compound a candidate for further investigation in oncology .
2. Antimicrobial Properties
Compounds containing oxadiazole rings have been documented to possess antimicrobial activity against a range of pathogens. This suggests that this compound could be explored as a potential antimicrobial agent. Preliminary studies should focus on its efficacy against both gram-positive and gram-negative bacteria .
3. Neurological Applications
Given the presence of the piperidine structure, there is potential for this compound to exhibit neuroprotective effects or act as a central nervous system (CNS) agent. Research into similar piperidine derivatives has shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time . Derivatives of this compound are also being studied to optimize pharmacological profiles and reduce toxicity.
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted on a series of oxadiazole derivatives, it was found that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating significant anticancer potential .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial activity of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results suggested that modifications to the oxadiazole structure could enhance activity, hinting at the potential effectiveness of this compound in clinical applications .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related molecules, focusing on binding affinity, pharmacokinetics, and substituent effects.
Structural Analogs with 1,2,4-Oxadiazole Moieties
Compound C22: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Structural Difference : Replaces one o-tolyl group with a 4-fluorophenyl ring.
- Binding Affinity: Demonstrated superior binding affinity (-9.8 kcal/mol) to Mycobacterium tuberculosis (Mtb) enoyl-acyl carrier protein reductase (InhA), outperforming first-line drugs like isoniazid .
- ADMET Profile : Favorable drug-likeness (Lipinski’s Rule compliance), low hepatotoxicity risk, and moderate blood-brain barrier permeability .
- Metabolism : Predicted CYP3A4-mediated metabolism, with a half-life of 2.5 hours .
Compound C29: 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
- Structural Difference : Replaces the piperidine-carboxamide scaffold with a bis-tetrazole system.
- Binding Affinity : Moderate affinity (-8.2 kcal/mol) to Mtb targets but inferior to C22 .
- Toxicity : Higher predicted LD50 (2580 mg/kg) compared to C22 (1000 mg/kg), suggesting lower acute toxicity .
Compound from : 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Structural Difference : Substitutes o-tolyl groups with cyclopropyl and thiophen-2-ylmethyl.
- Pharmacokinetics : Increased solubility due to the polar thiophene group but reduced metabolic stability (CYP2D6-mediated clearance) .
Substituent Effects on Activity
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-Fluorophenyl in C22) : Enhance binding affinity to Mtb targets, likely due to improved hydrogen bonding with InhA’s hydrophobic pocket .
- Toxicity : Alkyl substituents (e.g., ethyl in C29) correlate with higher LD50 values, suggesting reduced acute toxicity compared to aryl-substituted analogs .
Pharmacokinetic Comparisons
- C22 vs.
- Tetrazole-Based Analogs (C29) : Exhibit shorter half-lives (<1 hour) due to rapid renal clearance, unlike piperidine-carboxamide derivatives .
Q & A
Q. Table 1: Representative Spectroscopic Data for Analogous Compounds
| Property | Example Value (Compound 6 ) |
|---|---|
| Yield | 82% |
| Melting Point | 172–173°C |
| ¹H NMR (δ, ppm) | 2.35 (s, 3H, CH₃), 3.72 (m, 2H, piperidine) |
| IR (C=O stretch) | 1675 cm⁻¹ |
What strategies are effective in optimizing reaction yields for similar carboxamide derivatives?
Level: Advanced
Answer:
Yield optimization requires systematic approaches:
- Design of Experiments (DoE) : Statistical models (e.g., factorial designs) can identify critical parameters (e.g., molar ratios, solvent volume) .
- Flow chemistry : Continuous processes improve reproducibility and reduce side products in oxidation or coupling steps .
- Catalyst screening : Transition metals (e.g., Pd/C) may enhance coupling efficiency in carboxamide formation .
- In situ monitoring : Techniques like FTIR or HPLC track intermediate formation, enabling real-time adjustments .
Note: In one study, flow-chemistry setups improved yields by 15–20% for diazomethane intermediates compared to batch methods .
How can researchers resolve contradictions in spectral data during structural elucidation?
Level: Advanced
Answer:
Contradictions often arise from impurities or tautomerism. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing piperidine protons from aromatic protons) .
- X-ray crystallography : Definitive structural confirmation, especially for regioisomeric oxadiazole derivatives .
- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous peaks in complex heterocycles .
- Reproducibility checks : Repeating syntheses under varying conditions (e.g., solvent polarity) identifies artifacts .
Example: In a study, conflicting ¹H NMR data for a pyrazole derivative were resolved via X-ray analysis, revealing a tautomeric equilibrium .
What in silico methods are suitable for predicting the biological activity of this compound?
Level: Advanced
Answer:
Computational approaches include:
- Molecular docking : Predicts binding affinities to target proteins (e.g., kinase inhibitors). Software like AutoDock Vina models interactions with active sites .
- QSAR modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
- MD simulations : Assesses stability of ligand-protein complexes over time (≥100 ns trajectories) .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Case Study: A pyrazole-carbothioamide derivative showed strong docking scores (−9.2 kcal/mol) against COX-2, validated by in vitro assays .
How can researchers design experiments to evaluate the stability of this compound under physiological conditions?
Level: Advanced
Answer:
Stability studies should mimic physiological environments:
- pH variation : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Temperature stress : Accelerated stability testing at 40°C/75% RH identifies degradation pathways .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated breakdown .
- Light exposure : UV-Vis spectroscopy detects photodegradation products .
Q. Table 2: Stability Data for Analogous Compounds
| Condition | Degradation Half-Life (Example) |
|---|---|
| pH 7.4, 37°C | >24 hours |
| pH 1.2, 37°C | 8 hours |
| UV light (254 nm) | 50% loss in 6 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
